1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (DCTA) is a chemical compound that belongs to the class of triazole derivatives. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis and cell cycle arrest. This compound has also been studied for its potential use as an antifungal and antibacterial agent.
In biochemistry, this compound has been used as a tool to study protein-ligand interactions. It has been shown to bind to the active site of certain enzymes, and its binding affinity can be measured using various spectroscopic techniques. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. This compound has been shown to form stable MOFs with various metal ions, and its properties can be tuned by varying the metal ion and reaction conditions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid varies depending on its application. In cancer cells, this compound induces apoptosis and cell cycle arrest by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In fungi and bacteria, this compound disrupts the cell membrane and inhibits the synthesis of certain proteins, leading to cell death. In biochemistry, this compound binds to the active site of enzymes and inhibits their activity by blocking substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, leading to cell death. In fungi and bacteria, this compound disrupts the cell membrane and inhibits protein synthesis, leading to cell death. In biochemistry, this compound binds to the active site of enzymes and inhibits their activity, leading to a decrease in the rate of enzymatic reactions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid in lab experiments is its high yield of synthesis. Another advantage is its stability under various reaction conditions. However, one limitation of using this compound is its potential toxicity, especially in vivo. Therefore, caution should be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid. In medicinal chemistry, further studies are needed to optimize its anticancer activity and to investigate its potential use as an antifungal and antibacterial agent. In biochemistry, further studies are needed to elucidate its binding mechanism to enzymes and to develop new fluorescent probes based on this compound. In materials science, further studies are needed to explore its potential use as a building block for the synthesis of MOFs with tunable properties.
Conclusion:
In conclusion, this compound (this compound) is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound in various fields.
properties
IUPAC Name |
3-(2,5-dichlorophenyl)triazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-1-2-6(11)7(3-5)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKAITBPCQHDGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=CN=N2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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